molecular formula C11H9ClN2OS2 B2418293 1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone CAS No. 307343-39-1

1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No. B2418293
CAS RN: 307343-39-1
M. Wt: 284.78
InChI Key: AWMRCOYYVOFYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as CMTE and has been synthesized through several methods.

Mechanism of Action

The exact mechanism of action of CMTE is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins. CMTE has been shown to selectively inhibit COX-2, which is involved in inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosa.
Biochemical and Physiological Effects:
CMTE has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have herbicidal activity against several weed species. In addition, CMTE has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using CMTE in lab experiments is its potential as a selective COX-2 inhibitor, which could lead to the development of new anti-inflammatory drugs with fewer side effects. Another advantage is its potential as a herbicide, which could lead to the development of more effective and environmentally friendly herbicides. One limitation of using CMTE in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of CMTE. One direction is the development of new anti-inflammatory drugs based on CMTE's selective COX-2 inhibition. Another direction is the development of new herbicides based on CMTE's herbicidal activity. Additionally, further studies are needed to fully understand the mechanism of action of CMTE and its potential applications in material science.

Synthesis Methods

CMTE can be synthesized through several methods, including the reaction of 4-chloroacetophenone with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-chloroacetophenone with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base and a solvent, such as ethanol.

Scientific Research Applications

CMTE has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMTE has shown promising results as an anti-inflammatory and analgesic agent. In agriculture, CMTE has been studied for its potential use as a herbicide. In material science, CMTE has been explored for its potential use in the synthesis of organic semiconductors.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS2/c1-7-13-14-11(17-7)16-6-10(15)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMRCOYYVOFYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329173
Record name 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

307343-39-1
Record name 1-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.